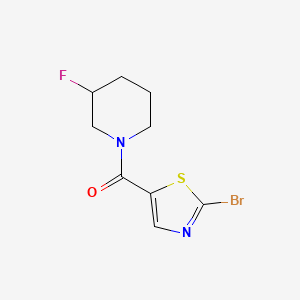

(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone

Description

(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone is a brominated thiazole derivative coupled with a fluorinated piperidine moiety. The bromothiazolyl group is known for its role in modulating electronic and steric effects, while the 3-fluoropiperidinyl substituent may influence conformational flexibility and binding interactions in biological systems .

Properties

CAS No. |

1290136-87-6 |

|---|---|

Molecular Formula |

C9H10BrFN2OS |

Molecular Weight |

293.16 g/mol |

IUPAC Name |

(2-bromo-1,3-thiazol-5-yl)-(3-fluoropiperidin-1-yl)methanone |

InChI |

InChI=1S/C9H10BrFN2OS/c10-9-12-4-7(15-9)8(14)13-3-1-2-6(11)5-13/h4,6H,1-3,5H2 |

InChI Key |

JQUVFURGQIFCAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN=C(S2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone typically involves the reaction of 2-bromothiazole with 3-fluoropiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Key Observations:

- Fluorine Positional Isomerism: The 3-fluoro vs. 4-fluoro substitution on the piperidine ring (e.g., CAS 1290136-86-5) may alter electronic effects and steric interactions.

- Thiazole Modifications: The bromothiazole group in the target compound contrasts with the amino-cyclopentylamino thiazole in compound 8b, which demonstrates potent CDK9 inhibition. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity compared to amino substituents .

- Steric Effects: Cyclopentyl(1-Indole-3-yl)methanone shows reduced ion mobility due to steric hindrance at the indole 2- and 3-positions. Similarly, the bromothiazole and fluoropiperidine groups in the target compound may impose steric constraints on molecular packing or binding interactions .

Biological Activity

(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C9H10BrFN2OS

- Molecular Weight : 293.16 g/mol

- CAS Number : 1290136-86-5

The structure consists of a thiazole ring substituted with a bromine atom at the 2-position and a piperidine ring substituted with a fluorine atom at the 3-position, linked through a carbonyl group.

Research indicates that (2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone exhibits significant biological activity primarily through its interaction with specific protein kinases, particularly the Pim kinases. These kinases are involved in various cellular processes, including cell proliferation and survival, making them critical targets in cancer therapy.

Inhibition of Pim Kinases

Pim kinases (Pim-1, Pim-2, and Pim-3) have been implicated in tumorigenesis. The compound has shown promise as an inhibitor of these kinases, which could lead to reduced proliferation of cancer cells and enhanced apoptosis.

Biological Activity Data

A summary of biological activities observed in various studies is presented below:

Case Study 1: Cancer Treatment

In a study evaluating the efficacy of (2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone on breast cancer cell lines, it was found that the compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was attributed to the inhibition of Pim kinase activity, leading to increased apoptosis markers such as cleaved caspase-3 and PARP.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the compound's anti-inflammatory properties. It was demonstrated that treatment with (2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone reduced the levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.